molecular formula C17H18ClF2N3O2S B2361677 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide CAS No. 1052535-80-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide

Cat. No. B2361677
CAS RN: 1052535-80-4
M. Wt: 401.86
InChI Key: WOZPFQXIYMBOPO-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide, also known as DBT-DMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBT-DMP is a fluorescent probe that can be used to detect changes in intracellular calcium levels, making it a valuable tool for investigating a variety of physiological and pathological processes.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide, have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit high inhibition efficiency through both physical and chemical adsorption onto the steel surface, providing extra stability against corrosion. Theoretical studies using density functional theory (DFT) have been employed to correlate the experimental results, offering insights into the interaction mechanisms between the inhibitors and the metal surface (Hu et al., 2016).

Synthesis of Heterocycles

Efficient microwave-mediated synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles, utilizing derivatives similar to the compound of interest. These methods facilitate the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. The synthesized compounds serve as versatile building blocks for further chemical transformations, underscoring their utility in organic synthesis and material science (Darweesh et al., 2016).

Antimicrobial Activities

Research has also highlighted the potential of benzothiazole derivatives in combating antibiotic-resistant Gram-negative bacteria. The mechanism of action of these compounds is associated with the inhibition of efflux pumps, suggesting their role as new chemosensitizers. This discovery points towards the therapeutic applications of these molecules in addressing the challenge of multidrug resistance in pathogenic bacteria (Brunel et al., 2013).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S.ClH/c1-21(2)6-4-7-22(16(23)13-5-3-8-24-13)17-20-15-12(19)9-11(18)10-14(15)25-17;/h3,5,8-10H,4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZPFQXIYMBOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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